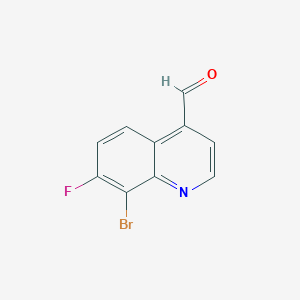
8-Bromo-7-fluoroquinoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-7-fluoroquinoline-4-carbaldehyde: is a chemical compound with the molecular formula C10H5BrFNO . It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. The compound features a quinoline core substituted with bromine, fluorine, and an aldehyde group, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoroquinoline-4-carbaldehyde can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:
Gould-Jacobs Method: This involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones.
Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.
Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds.
Modern methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles is becoming more common to minimize environmental impact and improve efficiency .
化学反应分析
Types of Reactions
8-Bromo-7-fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Conversion to alcohols using reducing agents like sodium borohydride.
Substitution: Halogen exchange reactions using nucleophiles like sodium iodide.
Condensation: Formation of Schiff bases with amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone.
Condensation: Primary amines in ethanol or methanol.
Major Products
Oxidation: 8-Bromo-7-fluoroquinoline-4-carboxylic acid.
Reduction: 8-Bromo-7-fluoroquinoline-4-methanol.
Substitution: 8-Iodo-7-fluoroquinoline-4-carbaldehyde.
Condensation: Schiff bases with various amines.
科学研究应用
8-Bromo-7-fluoroquinoline-4-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe in fluorescence studies due to its unique photophysical properties.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: As a building block in the production of agrochemicals and dyes
作用机制
The mechanism of action of 8-Bromo-7-fluoroquinoline-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 8-Bromoquinoline-4-carbaldehyde
- 7-Fluoroquinoline-4-carbaldehyde
- 8-Chloro-7-fluoroquinoline-4-carbaldehyde
Uniqueness
8-Bromo-7-fluoroquinoline-4-carbaldehyde is unique due to the presence of both bromine and fluorine substituents on the quinoline core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in synthetic chemistry. The presence of the aldehyde group further enhances its reactivity, allowing for diverse chemical transformations .
属性
分子式 |
C10H5BrFNO |
|---|---|
分子量 |
254.05 g/mol |
IUPAC 名称 |
8-bromo-7-fluoroquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5BrFNO/c11-9-8(12)2-1-7-6(5-14)3-4-13-10(7)9/h1-5H |
InChI 键 |
RZQGHNHNOORGBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=NC=CC(=C21)C=O)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11862328.png)

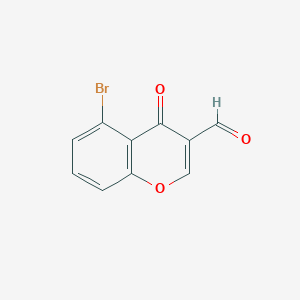
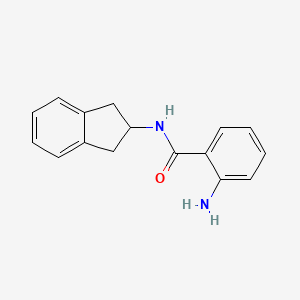
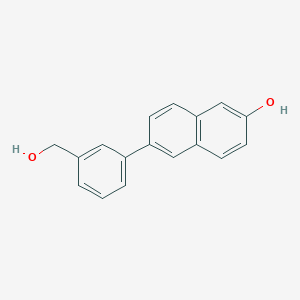

![1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine](/img/structure/B11862373.png)
![(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic Acid](/img/structure/B11862374.png)
![Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862386.png)
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)

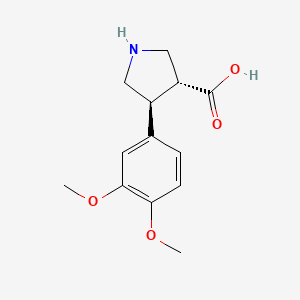
![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)

